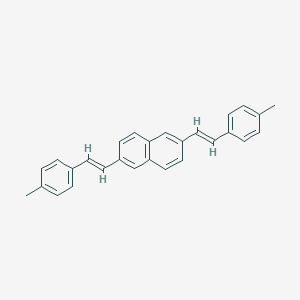

2,6-Bis(4-methylstyryl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24 |

|---|---|

Molecular Weight |

360.5g/mol |

IUPAC Name |

2,6-bis[(E)-2-(4-methylphenyl)ethenyl]naphthalene |

InChI |

InChI=1S/C28H24/c1-21-3-7-23(8-4-21)11-13-25-15-17-28-20-26(16-18-27(28)19-25)14-12-24-9-5-22(2)6-10-24/h3-20H,1-2H3/b13-11+,14-12+ |

InChI Key |

ODKIWJAGLCRIFJ-PHEQNACWSA-N |

SMILES |

CC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=C(C=C3)C=CC4=CC=C(C=C4)C |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC3=C(C=C(C=C3)/C=C/C4=CC=C(C=C4)C)C=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=C(C=C3)C=CC4=CC=C(C=C4)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,6 Bis 4 Methylstyryl Naphthalene

General Strategies for Arylstyryl Compound Synthesis

The creation of the styryl linkages in 2,6-Bis(4-methylstyryl)naphthalene is typically achieved through olefination reactions or palladium-catalyzed cross-coupling reactions. These methods provide reliable pathways to connect the aromatic naphthalene (B1677914) core with the 4-methylstyryl side arms.

Wittig-Type Olefination Approaches for Vinylic Linkages

The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone to form a new carbon-carbon double bond. guidechem.comlibretexts.org In the context of this compound synthesis, this would involve the reaction of 2,6-naphthalenedicarboxaldehyde with a 4-methylbenzyl-substituted phosphorus ylide.

The key precursor for this route is the phosphonium (B103445) salt, typically benzyltriphenylphosphonium (B107652) chloride, which is deprotonated by a strong base like butyllithium (B86547) to generate the reactive ylide. chegg.comlibretexts.orgopenstax.org The reaction mechanism proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.org While effective, the Wittig reaction can sometimes yield a mixture of (E)- and (Z)-isomers. otterbein.edu The stereochemical outcome can be influenced by the nature of the ylide, the solvent, and the reaction temperature. otterbein.eduacs.org

Horner-Wadsworth-Emmons Reaction Pathways in Bis-Styryl Construction

A widely used modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide. wikipedia.orgalfa-chemistry.com This increased reactivity allows for reactions with a broader range of aldehydes and ketones. organicchemistrydata.org A significant advantage of the HWE reaction is its general propensity to form the thermodynamically more stable (E)-alkene, which is the desired stereochemistry for this compound. wikipedia.orgnrochemistry.com

The synthesis of the required phosphonate (B1237965) precursor, such as diethyl (4-methylbenzyl)phosphonate, is typically achieved through the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide (e.g., 4-methylbenzyl chloride). alfa-chemistry.comontosight.ai The phosphonate is then deprotonated with a base like sodium hydride to generate the reactive carbanion for the olefination of 2,6-naphthalenedicarboxaldehyde. alfa-chemistry.com The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction. alfa-chemistry.com

Heck and Suzuki-Miyaura Coupling Protocols for Styryl Moiety Introduction

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of arylstyryl compounds. The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. sigmaaldrich.comchemicalbook.com For the synthesis of this compound, this would entail the reaction of a 2,6-dihalonaphthalene (e.g., 2,6-dibromonaphthalene) with 4-methylstyrene.

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. chegg.comnacatsoc.org In this approach, 2,6-dihalonaphthalene would be reacted with 4-vinylphenylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com The Suzuki-Miyaura reaction is known for its high functional group tolerance and excellent stereoselectivity, typically yielding the trans-isomer. nrochemistry.comnih.gov

Regioselective Functionalization of the Naphthalene Core

A critical aspect of synthesizing this compound is the preparation of a naphthalene core functionalized at the 2 and 6 positions. The regioselectivity of electrophilic aromatic substitution on naphthalene is highly dependent on the directing effects of existing substituents and reaction conditions. Current time information in Bangalore, IN.

Direct functionalization of naphthalene often leads to a mixture of isomers. For instance, the bromination of naphthalene can produce a mixture of brominated naphthalenes. researchgate.net However, specific methodologies have been developed to achieve regioselective synthesis of 2,6-disubstituted naphthalenes. One such method involves the polybromination of naphthalene followed by a regioselective proto-debromination to yield 2,6-dibromonaphthalene. researchgate.net Another approach is the synthesis of 2,6-naphthalenedicarboxylic acid, which can then be converted to other functional groups. nih.gov The synthesis of 2,6-dimethylnaphthalene (B47086) is also a key industrial process, which can then be functionalized. nacatsoc.org For olefination strategies, 2,6-naphthalenedicarboxaldehyde is the required precursor, which can be synthesized from the corresponding dimethylnaphthalene or dihalonaphthalene. thieme-connect.comsigmaaldrich.com

Optimization of Reaction Conditions for Yield and Purity Control in the Synthesis of this compound

Controlling the yield and purity, particularly achieving the desired trans,trans-isomer of this compound, requires careful optimization of reaction conditions.

| Reaction Type | Key Parameters for Optimization | Desired Outcome |

| Wittig Reaction | Base, solvent, temperature, nature of the phosphonium salt. | Maximization of (E)-isomer formation. chegg.comotterbein.edu |

| Horner-Wadsworth-Emmons Reaction | Base (e.g., NaH, KHMDS), solvent (e.g., THF, DME), phosphonate structure (e.g., trifluoroethyl esters for (Z)-selectivity). | High yield of the (E,E)-isomer. organicchemistrydata.orgnrochemistry.com |

| Heck Coupling | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), phosphine (B1218219) ligand, base (e.g., Et₃N, K₂CO₃), solvent (e.g., DMF, NMP). | High yield and stereoselectivity for the trans,trans-product. mdpi.comuliege.be |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent system (e.g., toluene/water, DME). | High yield and clean conversion to the trans,trans-isomer. nih.govmdpi.com |

For palladium-catalyzed reactions, the choice of ligand can significantly influence the catalytic activity and selectivity. researchgate.net In Wittig-type reactions, the use of non-stabilized ylides often favors the (Z)-alkene, while stabilized ylides tend to give the (E)-alkene. The Schlosser modification of the Wittig reaction can be employed to enhance the formation of the (E)-isomer. organic-chemistry.org

Derivatization Strategies for Structural Modification and Property Tuning

The properties of this compound can be tuned through various derivatization strategies. These modifications can alter its electronic, optical, and physical properties for specific applications.

Functional groups can be introduced onto the naphthalene core or the peripheral phenyl rings. For instance, introducing electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, thereby affecting its fluorescence and electronic properties. researchgate.net The synthesis of analogues with different substituents on the styryl moiety, such as methoxy (B1213986) or cyano groups, allows for a systematic investigation of structure-property relationships.

Furthermore, the vinylic linkages themselves can be modified, for example, through hydrogenation to produce the corresponding saturated derivative, which would drastically alter the conjugation and, consequently, the optical properties of the molecule. The naphthalene core can also be further functionalized through electrophilic substitution or palladium-catalyzed cross-coupling reactions, provided the existing styryl groups are stable under the reaction conditions. acs.orgacs.org

Substituent Effects on Peripheral Phenyl Rings

The introduction of substituents alters the electron density of the conjugated π-system, which in turn modifies the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups, such as the methyl group, generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. These modifications directly affect the absorption and emission spectra of the compounds. acs.org For instance, N-phenyl substitution on aminostilbenes, a related class of compounds, leads to a red shift in both absorption and fluorescence spectra. acs.org Similarly, modifying the terminal groups on related anthracene (B1667546) derivatives from non-substituted to methyl-substituted can enhance device efficiency in organic light-emitting diodes (OLEDs). researchgate.net

Research on various styryl-based compounds demonstrates a clear correlation between the nature of the substituent and the resulting properties. The table below summarizes findings for different substituents on the phenyl rings of analogous stilbene (B7821643) and styrylnaphthalene systems.

| Substituent (R) on Phenyl Ring | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| -H (unsubstituted) | Styrylnaphthalenes | Baseline for comparison of electronic and photophysical properties. | rsc.org |

| -CH₃ (Methyl) | Styrylnaphthalenes / Anthracene Diamines | Electron-donating; can improve hole mobility and device efficiency in OLEDs by influencing molecular packing and electronic properties. | researchgate.netrsc.orgresearchgate.net |

| -N(Ph)₂ (Diphenylamino) | Aminostilbenes | Strong electron-donating group; leads to a red-shift in absorption/fluorescence and high fluorescence quantum yields. | acs.org |

| -NO₂ (Nitro) | Styrylnaphthalenes | Strong electron-withdrawing group; significantly red-shifts absorption and can induce different electronic behaviors. | umich.edu |

| -SO₂Me (Methylsulfonyl) | Distyrylnaphthalenes | Strong electron-withdrawing group; used to create donor-π-acceptor systems with pH-responsive fluorescence. | nih.govrsc.org |

Modulation of the Naphthalene Backbone

Altering the central aromatic core is another powerful strategy for tuning the properties of conjugated organic materials. While this compound is based on a naphthalene core, replacing or modifying this backbone can lead to significant changes in molecular geometry, electronic structure, and solid-state packing, which are critical for applications in organic electronics.

Replacing the naphthalene unit with other polycyclic aromatic hydrocarbons is a common approach to creating new materials. For instance, substituting the naphthalene core with an anthracene core leads to a new family of compounds with distinct properties. Anthracene has a different electronic structure and aspect ratio, which influences the intermolecular interactions (e.g., π-π stacking) in the solid state. rsc.org This, in turn, affects charge transport mobility and fluorescence quantum yields. rsc.orgmdpi.com

The table below compares materials based on different aromatic cores but with similar styryl or phenyl side groups, illustrating the effect of backbone modulation.

| Aromatic Core | Example Compound Class | Key Property/Characteristic | Reference |

|---|---|---|---|

| Benzene (B151609) | 1,4-Bis(4-methylstyryl)benzene (B1337049) (BSB-Me) | Exhibits high hole mobility and high photoluminescence quantum yield in the solid state due to ordered molecular packing. | researchgate.netrsc.org |

| Naphthalene | 2,6-Distyrylnaphthalene Derivatives | Provides a larger conjugated system than benzene, often leading to red-shifted absorption/emission. The 2,6-substitution pattern creates a linear, rigid structure. | nih.govrsc.org |

| Anthracene | 2,6-Diphenylanthracene (B1340685) (DPA) | Features a larger, more extended π-system than naphthalene, resulting in further red-shifted emission. Molecular packing is often in a herringbone arrangement. | rsc.org |

| Naphthalene Diimide (NDI) | Core-substituted NDIs | Strongly electron-accepting core, making these materials suitable for n-type semiconductors. Properties are highly tunable via core substitution. | researchgate.netshuaigroup.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Bis 4 Methylstyryl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 2,6-Bis(4-methylstyryl)naphthalene, a combination of ¹H, ¹³C, and two-dimensional NMR techniques provides a complete assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound reveals a set of distinct signals corresponding to the different types of protons in its symmetric structure. The aromatic region is complex, showing signals for the naphthalene (B1677914) core and the para-substituted phenyl rings. The vinylic protons of the styryl groups typically appear as doublets, with a large coupling constant characteristic of a trans configuration. A sharp singlet in the aliphatic region corresponds to the six equivalent protons of the two methyl groups.

Due to the molecule's symmetry, the protons on the naphthalene ring and the two 4-methylstyryl groups are chemically equivalent, simplifying the spectrum. The expected signals include two doublets for the vinylic protons, doublets for the ortho- and meta-protons on the p-tolyl groups, and a distinct set of signals for the naphthalene core protons. The integration of these signals confirms the ratio of protons in the molecule.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Naphthalene H-1, H-5 | ~7.8-7.9 | d | Adjacent to the styryl substituent. |

| Naphthalene H-3, H-7 | ~7.6-7.7 | dd | Coupled to H-1/H-5 and H-4/H-8. |

| Naphthalene H-4, H-8 | ~7.5-7.6 | d | Part of the unsubstituted naphthalene ring portion. |

| Vinylic Protons | ~7.1-7.3 | d | Characteristic large coupling constant (J ≈ 16 Hz) for trans-alkene. |

| Aromatic (p-tolyl) | ~7.4-7.5 | d | Protons ortho to the vinyl group. |

| Aromatic (p-tolyl) | ~7.1-7.2 | d | Protons meta to the vinyl group (ortho to methyl). |

| Methyl Protons (-CH₃) | ~2.3-2.4 | s | Sharp singlet for the six equivalent protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, this includes the carbons of the naphthalene core, the vinylic carbons, the carbons of the phenyl rings, and the methyl carbons. Due to the molecule's symmetry, the number of signals is half the total number of carbon atoms. The quaternary carbons, including those at the points of substitution on the naphthalene and phenyl rings, typically show lower intensity signals. The methyl carbon signal appears at the upfield end of the spectrum (around 21 ppm).

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Naphthalene (quaternary, C-2, C-6) | ~135-136 | Attachment point of the styryl group. |

| Naphthalene (quaternary, bridgehead) | ~133-134 | Carbons shared by both rings. |

| Naphthalene (CH) | ~124-129 | Multiple signals for the protonated naphthalene carbons. |

| Vinylic (CH) | ~128-130 | Two distinct signals for the two vinylic carbons. |

| p-Tolyl (quaternary, C-1') | ~134-135 | Attachment point of the vinyl group. |

| p-Tolyl (quaternary, C-4') | ~137-138 | Attachment point of the methyl group. |

| p-Tolyl (CH, C-2', C-6') | ~126-127 | Ortho to the vinyl group. |

| p-Tolyl (CH, C-3', C-5') | ~129-130 | Meta to the vinyl group. |

| Methyl (-CH₃) | ~21 | Aliphatic carbon signal. |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the complex signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed. researchgate.netinrae.frresearchgate.netyoutube.comrsc.org These techniques reveal correlations between nuclei, providing a detailed map of the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of its chemical bonds. The FT-IR spectrum of this compound provides key information about the functional groups present. rsc.orgresearchgate.netresearchgate.net Characteristic absorption bands confirm the presence of aromatic rings, vinylic double bonds, and methyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | C-H Stretch (Aromatic & Vinylic) | Stretching vibrations of C-H bonds on the naphthalene, phenyl, and vinyl groups. |

| 2950-2850 | C-H Stretch (Aliphatic) | Symmetric and asymmetric stretching of the methyl (CH₃) groups. |

| 1610-1580 | C=C Stretch (Aromatic) | Stretching vibrations within the naphthalene and phenyl rings. |

| ~1510 | C=C Stretch (Aromatic) | Characteristic stretching for the para-substituted phenyl ring. |

| ~965 | C-H Bend (trans-Vinylic) | Out-of-plane bending (wag) of the C-H bonds on the trans-disubstituted double bond. This is a strong, characteristic peak. |

| ~820 | C-H Bend (Aromatic) | Out-of-plane C-H bending indicating para-disubstitution on the phenyl rings. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The molecular formula of this compound is C₂₈H₂₄, which corresponds to an exact mass of approximately 360.1878 Da. nist.gov

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺•). Common fragmentation pathways would involve cleavage of the bonds connecting the styryl groups to the naphthalene core.

| m/z Value | Ion | Description |

|---|---|---|

| ~360 | [C₂₈H₂₄]⁺• | Molecular Ion (M⁺•) |

| ~243 | [M - C₉H₉]⁺ | Loss of a methylstyryl radical. |

| ~117 | [C₉H₉]⁺ | Methylstyryl cation. |

| ~91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from cleavage of the tolyl group. |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles. researchgate.net For this compound, SCXRD analysis would confirm the expected trans,trans stereochemistry of the two vinyl linkages, which leads to a highly conjugated, elongated molecular shape.

Furthermore, SCXRD reveals how the molecules pack together in the crystal lattice. This information is critical for understanding solid-state properties, such as charge transport in organic semiconductor applications. For planar aromatic molecules like this, common packing motifs include herringbone or various forms of π-stacking, which are dictated by intermolecular forces like van der Waals and C-H···π interactions. researchgate.net While a specific crystal structure for this exact compound is not publicly available, a hypothetical data table illustrates the type of information that would be obtained from such an analysis.

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic geometry of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a, b, c (Å) | e.g., 5.8, 7.6, 20.1 | The dimensions of the unit cell. |

| α, β, γ (°) | e.g., 90, 98.5, 90 | The angles of the unit cell. |

| Volume (ų) | e.g., 915 | The volume of one unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Bond Lengths (Å) | C=C: ~1.34, C-C: ~1.47 | Precise lengths of all chemical bonds. |

| Bond Angles (°) | C-C=C: ~125 | Precise angles between bonds. |

| Torsion Angles (°) | C-C=C-C: ~180 | Confirms the planarity and trans conformation. |

Unable to Generate Article: Prerequisite Data for this compound Not Found

Following a comprehensive search of available scientific literature and databases, the specific, detailed data required to construct the requested article on "this compound" could not be located. The user's instructions mandate a highly structured article focusing on advanced structural elucidation techniques, which fundamentally relies on data obtained from single-crystal X-ray diffraction and Hirshfeld surface analysis.

The required subsections and the specific data points needed are as follows:

Hirshfeld Surface Analysis for Intermolecular Contact Visualization:This analysis is a computational technique performed on a known crystal structure to quantify intermolecular interactions. The generation of fingerprint plots and the calculation of the percentage contributions of different intermolecular contacts (e.g., H···H, C···H, π···π interactions) are wholly dependent on the prerequisite crystallographic data.

While searches did identify the compound "2,6-Bis(p-methylstyryl)naphthalene" and its isomers, the associated literature focuses on its synthesis and use in other reactions rather than its detailed structural characterization. core.ac.uk Studies on other naphthalene derivatives confirm the type of data that would be expected from such an analysis, but this information is specific to each compound and cannot be extrapolated.

Without the foundational crystallographic data for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. Any attempt to do so would involve speculation or the fabrication of data, which would be scientifically unsound. Therefore, the request cannot be fulfilled at this time.

Computational and Theoretical Investigations of 2,6 Bis 4 Methylstyryl Naphthalene

Quantum Chemical Approaches to Electronic Structure and Ground State Geometries

Quantum chemical methods are foundational for exploring the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can model the electronic structure and determine the most stable geometric arrangement of atoms in the ground state.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is based on the principle that the total energy of a system is a functional of the electron density. nih.gov For a molecule like 2,6-Bis(4-methylstyryl)naphthalene, DFT calculations are employed to perform geometry optimization, a process that finds the three-dimensional arrangement of atoms corresponding to the lowest energy, and thus the most stable conformation.

This optimization is typically performed using a specific combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p). nih.gov The process iteratively adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. For conjugated systems like this compound, the optimized geometry is expected to be largely planar to maximize π-orbital overlap, with the styryl groups likely adopting an all-trans conformation to minimize steric hindrance. stuba.sk The resulting optimized structure provides crucial data on bond lengths and angles, which are essential for understanding the molecule's structural and electronic properties. nih.gov While experimental data for this specific molecule's crystal structure is not widely available, DFT provides reliable predictions of these parameters in the gaseous phase. nih.gov

Table 1: Representative Theoretical Bond Parameters for Naphthalene (B1677914) Derivatives Note: This table presents typical bond lengths found in naphthalene and related structures as determined by DFT calculations. Specific values for this compound would require a dedicated computational study.

| Bond Type | Typical Calculated Bond Length (Å) | Reference Context |

| C-C (Naphthalene Ring) | 1.38 - 1.42 | Naphthalene structure analysis samipubco.com |

| C=C (Styryl Vinyl) | ~1.34 | Analysis of styryl derivatives |

| C-C (Naphthyl-Vinyl) | ~1.47 | Inter-ring bond in conjugated systems |

| C-C (Vinyl-Phenyl) | ~1.48 | Inter-ring bond in conjugated systems |

| C-H (Aromatic) | ~1.08 | Standard aromatic C-H bonds |

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for describing chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical for understanding the electronic behavior of this compound.

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. For π-conjugated systems, the HOMO is typically a π-bonding orbital delocalized across the entire molecular backbone.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons, and its energy level relates to the molecule's ability to accept electrons. The LUMO is usually a π*-antibonding orbital, also delocalized across the molecule. nankai.edu.cn

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, which is indicative of higher chemical reactivity and is a key factor in determining the color and electronic properties of organic semiconductors. nankai.edu.cnresearchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. samipubco.com For this compound, both the HOMO and LUMO are expected to be delocalized over the naphthalene core and the styryl arms, which is characteristic of highly conjugated molecules. nankai.edu.cn The HOMO-LUMO gap can be correlated with the energy of the lowest electronic transition. researchgate.net

Table 2: Calculated Frontier Orbital Energies for Naphthalene and Related Compounds Note: The values presented are illustrative and derived from studies on naphthalene and similar conjugated systems. The exact values for this compound would depend on the specific computational level of theory.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference System |

| Naphthalene | -6.13 | -1.38 | 4.75 | Naphthalene (DFT/aug-cc-pVQZ) samipubco.com |

| Donor-Acceptor Compound 1 | -5.46 | -2.04 | 3.42 | Carbazole-based D-A-D compound nankai.edu.cn |

| Isobenzofuran Derivative | -5.25 | -2.20 | 3.05 | 1,3-diphenylisobenzofuran beilstein-journals.org |

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and reactive sites within a molecule. rsc.org An MEP map illustrates the electrostatic potential on the surface of a molecule, which is defined by a particular value of electron density. researchgate.net

The different colors on an MEP map represent varying electrostatic potential values:

Red: Indicates regions of most negative potential, which are electron-rich and prone to attack by electrophiles.

Blue: Indicates regions of most positive potential, which are electron-poor and susceptible to attack by nucleophiles.

Green/Yellow: Represents regions of intermediate potential.

For this compound, the MEP map would likely show a high concentration of negative potential (red and yellow regions) across the π-conjugated system of the naphthalene core and the styryl groups, as these areas are rich in π-electrons. researchgate.net Conversely, the regions around the hydrogen atoms would exhibit a positive potential (blue regions), indicating their relative electron deficiency. This analysis helps in predicting how the molecule might interact with other molecules, ions, or surfaces.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying electronic excited states. chemrxiv.org TD-DFT calculations can predict the outcomes of electronic spectroscopy (like UV-Vis absorption) by determining the energies of excited states and the probabilities of transitions to these states. nih.gov

Electrons in molecules can exist in different spin states. In a singlet state (S), all electron spins are paired. In a triplet state (T), two electron spins are unpaired. TD-DFT can calculate the energies of various singlet (S₁, S₂, ...) and triplet (T₁, T₂, ...) excited states relative to the ground state (S₀). rsc.org

The energy of the first singlet excited state (S₁) is particularly important as it corresponds to the lowest energy absorption in the UV-Vis spectrum and is the state from which fluorescence typically occurs. The energy of the first triplet excited state (T₁) is also crucial, as it is involved in processes like intersystem crossing and phosphorescence. The energy difference between S₁ and T₁ influences the efficiency of these processes. In many conjugated organic molecules, the excited states are characterized by π → π* transitions, where an electron is promoted from a π-bonding orbital (like the HOMO) to a π*-antibonding orbital (like the LUMO).

Beyond just the energy of a transition, TD-DFT can quantify its probability. This is expressed by the oscillator strength (f) and the related transition dipole moment. chemrxiv.org

Oscillator Strength (f): This is a dimensionless quantity that represents the intensity of an electronic transition. A transition with a high oscillator strength is considered "allowed" and will correspond to a strong absorption band in an experimental spectrum. Transitions with an oscillator strength close to zero are "forbidden" and are either very weak or not observed.

Transition Dipole Moment: This vector quantity describes the change in dipole moment during an electronic transition. The square of the transition dipole moment is directly proportional to the oscillator strength and, therefore, the transition probability.

For this compound, the transition from the ground state (S₀) to the first singlet excited state (S₁) is expected to be a π → π* transition with a significant oscillator strength, leading to strong light absorption. In contrast, transitions from the singlet ground state to triplet excited states are spin-forbidden, and their calculated oscillator strengths are typically near zero.

Table 3: Illustrative TD-DFT Results for Electronic Transitions Note: This table provides a hypothetical example of TD-DFT output for a conjugated molecule like this compound. Actual values would be obtained from a specific calculation.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 2.95 | 420 | 1.25 | HOMO → LUMO |

| S₀ → S₂ | 3.40 | 365 | 0.15 | HOMO-1 → LUMO |

| S₀ → T₁ | 2.10 | 590 | 0.00 | HOMO → LUMO |

Mechanistic Insights from Computational Molecular Dynamics Simulations

Computational molecular dynamics (MD) simulations allow researchers to model the motion of atoms in this compound over time, providing a virtual window into its dynamic behavior. These simulations are crucial for understanding the molecule's flexibility and the mechanisms of its light-induced transformations.

The structure of this compound is not rigid; it possesses significant conformational flexibility due to rotation around several single bonds. The key rotatable bonds, as detailed in Table 1, are the C-C single bonds connecting the central naphthalene core to the vinyl groups and the vinyl groups to the peripheral methylstyryl rings.

Molecular dynamics simulations can map the potential energy surface associated with the rotation of these bonds. For related π-conjugated systems, such as other stilbene (B7821643) derivatives, the rotational barriers for C-C single bonds between aromatic and vinylene groups are known to be relatively low. mdpi.com For instance, studies on similar non-rigid scintillators suggest these barriers can be on the order of a few kcal/mol. mdpi.comresearchgate.net This low energy barrier allows the molecule to adopt various conformations in solution at room temperature. The planarity of the molecule can be disrupted by these rotations, which in turn affects the extent of π-conjugation and, consequently, its electronic and optical properties. Computational models are used to calculate the energy cost of these rotations and to identify the most stable conformers.

Table 1: Key Rotatable Bonds in this compound

| Bond Description | Type of Rotation | Implication for Molecular Properties |

|---|---|---|

| Naphthalene C2/C6 – Vinyl Cβ | Aryl-Vinyl | Affects the planarity and conjugation between the naphthalene core and the styryl arms. |

| Vinyl Cα – Methylstyryl C1' | Vinyl-Aryl | Influences the orientation of the terminal phenyl rings relative to the core structure. |

This table is generated based on the known chemical structure of this compound and general principles of conformational analysis in conjugated molecules.

One of the most significant photochemical processes for stilbene-like molecules is photoisomerization, typically involving a trans-to-cis (or E-to-Z) transformation around the double bonds upon absorption of light. Experimental work has confirmed the existence of trans,trans, cis,trans, and cis,cis isomers of this compound, each with distinct properties. core.ac.uk

Computational simulations are instrumental in elucidating the complex, ultrafast mechanisms of these reactions. uni-muenchen.de Using methods like time-dependent density functional theory (TD-DFT), researchers can model the molecule's behavior after it absorbs a photon. The typical simulated pathway involves:

Excitation: The molecule absorbs light, transitioning from the electronic ground state (S₀) to an excited state (S₁), a process known as Franck-Condon excitation.

Excited-State Dynamics: On the excited-state potential energy surface, the molecule relaxes and undergoes geometric changes. This often involves rotation around a C=C double bond, which has a lower rotational barrier in the excited state compared to the ground state.

Decay: The molecule reaches a point on the potential energy surface, often a conical intersection, where the excited state and ground state surfaces meet. This provides an efficient, non-radiative pathway for the molecule to return to the ground state.

Isomerization: Upon returning to the ground state, the molecule can be trapped in the potential well of a different isomer (e.g., cis if it started as trans).

Computational studies can calculate the energy barriers for these isomerization pathways, providing critical data on the quantum yields and kinetics of the photochemical reactions.

Table 2: Conceptual Stages of Simulated Photoisomerization

| Stage | Description | Computational Method | Key Output |

|---|---|---|---|

| Ground State Geometry | Optimization of the initial isomer's structure (e.g., trans,trans). | DFT | Minimum energy structure |

| Vertical Excitation | Calculation of the energy required to reach the excited state without atomic movement. | TD-DFT | Absorption wavelength (λmax) |

| Excited State Relaxation | Simulation of atomic motion on the excited state potential energy surface. | Excited-State MD | Minimum energy path for isomerization |

| Conical Intersection Search | Identification of the geometry where S₁ and S₀ states are degenerate. | CI Optimization Algorithms | Structure and energy of the transition state |

| Ground State Product | Relaxation from the conical intersection geometry to the stable isomer product. | DFT | Final isomer geometry and energy |

This table outlines the typical theoretical workflow for investigating photoisomerization pathways.

Structure-Property Correlation Theoretical Frameworks

A central goal of computational studies is to establish clear relationships between a molecule's chemical structure and its functional properties. For this compound, this involves connecting its three-dimensional architecture to its unique optical and electronic behavior.

The optical properties of this compound are dominated by its extended π-conjugated system. The energy of its electronic transitions, which dictates its color and fluorescence characteristics, is directly linked to its molecular architecture.

Theoretical calculations show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are delocalized across the naphthalene and styryl moieties. The energy difference between these orbitals—the HOMO-LUMO gap—provides a first approximation of the absorption energy. acs.org However, a more accurate prediction requires considering the interaction between the electron promoted to the LUMO and the hole left in the HOMO. acs.org

The existence of different geometric isomers (cis,cis, cis,trans, and trans,trans) has a profound impact on the electronic transitions. core.ac.uk The fully extended trans,trans isomer typically has the most effective π-conjugation, leading to the lowest energy absorption and emission, which corresponds to the longest wavelength. core.ac.uk In contrast, the cis configurations introduce steric hindrance that can twist the molecule out of planarity, disrupting conjugation and increasing the transition energy (shifting the absorption to shorter wavelengths). This is confirmed by experimental data, as shown in Table 3.

Furthermore, theoretical indices can be calculated to predict other photochemical behaviors. For instance, the sum of the free valence numbers in the excited state (ΣF*r,s) has been used as a predictor for the likelihood of photocyclization reactions, a common pathway for stilbene-like compounds. core.ac.uk

Table 3: Experimental UV Absorption Maxima for Isomers of this compound

| Isomer | Absorption Maximum (λmax) in Benzene (B151609) | Reference |

|---|---|---|

| cis,cis | 334 nm | core.ac.uk |

| cis,trans | 350 nm | core.ac.uk |

| trans,trans | 383 nm (in xylene) | core.ac.uk |

Data sourced from Laarhoven et al. (1973). core.ac.uk

Validated computational models serve as a powerful predictive tool for designing new materials based on the this compound scaffold. By establishing a reliable correlation between calculated and experimental data for the parent molecule, these theoretical frameworks can be used to forecast the properties of hypothetical derivatives.

For example, quantum chemical calculations can predict how the absorption and emission wavelengths would change upon adding various electron-donating or electron-withdrawing groups to the styryl rings. This allows for the in silico screening of many potential candidates to identify those with desired optical properties, such as emission in a specific region of the spectrum, before undertaking their chemical synthesis.

Beyond linear optical properties like absorption and fluorescence, predictive models can also target more complex electronic behaviors. This includes the calculation of two-photon absorption (TPA) cross-sections, a key parameter for applications in nonlinear optics, bio-imaging, and 3D microfabrication. mdpi.com The relationship between molecular structure and charge transport properties can also be modeled, which is essential for applications in organic electronics, such as in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), where related styrylbenzene derivatives have shown promise. acs.org

Table 4: Predictable Properties and Relevant Computational Methods

| Property | Computational Method | Relevance |

|---|---|---|

| Absorption/Emission Wavelengths | Time-Dependent DFT (TD-DFT) | Tuning color and fluorescence for displays, sensors. |

| Fluorescence Quantum Yield | DFT/TD-DFT with rate theory | Predicting the brightness of luminescent materials. |

| Two-Photon Absorption | TD-DFT Response Theory | Designing materials for nonlinear optics and imaging. |

| Charge Carrier Mobility | Kinetic Monte Carlo, Marcus Theory | Screening candidates for organic semiconductors. |

| Photocyclization Propensity | Excited State Valence Calculations | Predicting photochemical stability and side reactions. |

This table summarizes key optical and electronic properties that can be predicted through computational modeling.

Photophysical Phenomena and Excited State Dynamics of 2,6 Bis 4 Methylstyryl Naphthalene

Absorption and Emission Processes in Solution and Solid State

The interaction of 2,6-Bis(4-methylstyryl)naphthalene with light, both in terms of absorption and subsequent emission, is fundamental to understanding its potential applications in optoelectronic devices. These processes are sensitive to the physical state of the compound, whether it is dissolved in a solvent or in a solid form.

Steady-state absorption spectroscopy reveals the electronic transitions that occur when this compound absorbs photons. The absorption spectra of naphthalene (B1677914) derivatives are characterized by strong ultraviolet absorption resulting from π-π* transitions within the conjugated aromatic system. researchgate.net The introduction of silyl (B83357) groups at the 1- and 4-positions of the naphthalene core can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima and an increase in the molar absorption coefficients. mdpi.com

In a study of naphthalene-bridged disilanes, the absorption spectrum in tetrahydrofuran (B95107) (THF) was a key component of their photophysical characterization. researchgate.net For some naphthalene derivatives, the intense absorption band around 258-260 nm is assigned to a π→π* transition due to the excitation of electrons in the aromatic ring, while a weaker band around 296-300 nm can be attributed to an n→π* transition of an azomethine group. researchgate.net A broad band around 340-350 nm can be assigned to the π→π* transition of the naphthalene ring itself. researchgate.net Quantum chemical calculations are often employed to simulate and interpret these absorption spectra, providing insights into the vibrational contributions to the electronic transitions. researchgate.net

The specific absorption characteristics of this compound are influenced by its extended π-conjugated system, which includes the naphthalene core and the two methylstyryl groups. This extended conjugation is expected to result in absorption bands at longer wavelengths compared to unsubstituted naphthalene.

Table 1: Illustrative Absorption Data for Naphthalene Derivatives

| Compound/System | Solvent | Absorption Maximum (λ_max) | Reference |

| Naphthalene | Cyclohexane (B81311) | ~275 nm, ~312 nm | researchgate.net |

| Naphthalene-bridged disilanes | THF | Not specified | researchgate.net |

| Naphthalene derivatives | Not specified | 258-260 nm, 296-300 nm, 340-350 nm | researchgate.net |

| 1- and 1,4-Silyl-Substituted Naphthalenes | Cyclohexane | Red-shifted compared to naphthalene | mdpi.com |

This table provides illustrative data for related naphthalene compounds to give context to the expected absorption properties of this compound. Specific data for the title compound was not available in the search results.

Fluorescence spectroscopy provides insights into the emissive properties of this compound after it has been excited to a higher electronic state. Naphthalene and its derivatives are known for their characteristic fluorescence, often exhibiting excimer formation. researchgate.net The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the emission process.

For instance, certain naphthalene-bridged disilanes exhibit weak to moderate fluorescence in THF, but show an increase in fluorescence quantum yields in non-polar solvents like cyclohexane and toluene. researchgate.net This solvent-dependent behavior highlights the influence of the local environment on the emissive properties. The emission spectra of some distyrylnaphthalene derivatives are broad, which can be advantageous for applications such as fluorescence microscopy. nih.gov

In the context of organic light-emitting diodes (OLEDs), derivatives of bis(styryl)benzene, a structurally related class of compounds, have been shown to exhibit high fluorescence quantum yields. researchgate.net The introduction of specific substituents can be used to tune the emission color and efficiency. google.com For example, 1,4-bis(4-methylstyryl)benzene (B1337049) is a known scintillator used in various applications. google.com

Table 2: Illustrative Fluorescence Data for Related Compounds

| Compound/System | Solvent/State | Emission Maximum (λ_em) | Quantum Yield (Φ_F) | Reference |

| Naphthalene-bridged disilanes | THF | Not specified | <0.01 - 0.09 | researchgate.net |

| Naphthalene-bridged disilanes | Cyclohexane/Toluene | Not specified | Increased | researchgate.net |

| 1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP) | Not specified | Not specified | 0.97 | rsc.org |

| Azobenzene | Not specified | Not specified | 2.53 × 10⁻⁵ | rsc.org |

This table provides illustrative data for related compounds to give context to the expected fluorescence properties of this compound. Specific data for the title compound was not available in the search results.

The excited-state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of photophysical processes. Time-resolved fluorescence spectroscopy is a common technique for measuring excited-state lifetimes. psu.edu

For naphthalene in cryogenic liquids, the fluorescence lifetime at low temperatures is around 300 ns, similar to the low-pressure gas phase. colostate.edu In a study of naphthalene-based azo dyes, multiple excited-state lifetimes were observed, ranging from picoseconds to nanoseconds, indicating complex relaxation pathways. rsc.orgrsc.org Specifically, for some of these dyes, lifetimes of approximately 0.7-1.5 ps, 3-4 ps, and 20-40 ps were measured. rsc.org

The excited-state lifetime is a critical factor in determining the efficiency of light-emitting devices and other applications that rely on the excited-state properties of molecules.

Table 3: Illustrative Excited-State Lifetime Data for Naphthalene Derivatives

| Compound/System | Lifetime Component 1 | Lifetime Component 2 | Lifetime Component 3 | Lifetime Component 4 | Reference |

| Naphthalene in cryogenic liquids | ~300 ns | - | - | - | colostate.edu |

| Naphthalene-based azo dyes (1-3) | ~0.7-1.5 ps | ~3-4 ps | 20-40 ps | - | rsc.org |

| Naphthalene-based azo dye (4) | 0.7 ps | 4.8 ps | 17.8 ps | 40 ps | rsc.org |

| Protonated Naphthalene-based azo dyes | <1 ps | ~3 ps | ~13 ps | ~200 ps | rsc.orgrsc.org |

This table provides illustrative data for related naphthalene compounds to give context to the expected excited-state lifetimes of this compound. Specific data for the title compound was not available in the search results.

Mechanistic Exploration of Excited State Relaxation Pathways

Upon absorption of a photon, an excited molecule can return to its ground state through several competing pathways. These can be broadly categorized as radiative (involving the emission of light) and non-radiative (without light emission).

Radiative decay for a singlet excited state is fluorescence. mdpi.com Non-radiative decay pathways include internal conversion (a transition between electronic states of the same spin multiplicity) and vibrational relaxation. mdpi.com The rates of these processes, denoted as k_r (radiative) and k_nr (non-radiative), determine the fluorescence quantum yield and the excited-state lifetime.

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the excited state, typically from a singlet state (S₁) to a triplet state (T₁). mdpi.com This process is formally spin-forbidden but can be facilitated by spin-orbit coupling, which is enhanced by the presence of heavy atoms. google.com

Once the triplet state is populated, the molecule can return to the ground state via phosphorescence (a radiative process from the triplet state) or non-radiative decay. mdpi.com The lifetime of the triplet state is typically much longer than that of the singlet state.

For naphthalene, intersystem crossing from the first excited singlet state to the lowest triplet state is a significant deactivation pathway. colostate.edu The efficiency of this process can be influenced by the surrounding solvent and temperature. colostate.edu In some systems, triplet-triplet annihilation can occur, where two triplet-state molecules interact to produce a higher-energy singlet excited state, leading to delayed fluorescence. nih.gov The study of triplet state dynamics is crucial for understanding photochemical reactions and for applications such as photodynamic therapy and organic electronics.

Environmental and Aggregation Effects on Photophysical Behavior

The photophysical characteristics of this compound are profoundly influenced by its immediate environment, including the polarity of the solvent it is dissolved in and its state of aggregation. These external factors can dictate the efficiency and nature of its light-emitting properties.

Solvatochromism and Charge Transfer Character

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—as a function of solvent polarity. This phenomenon arises when the ground and excited states of a molecule have different polarities, causing the energy of electronic transitions to be sensitive to the polarity of the surrounding medium. d-nb.info For molecules like this compound, which possess a delocalized π-electron system across the naphthalene core and styryl arms, changes in solvent polarity can lead to noticeable shifts in their photophysical response.

While not a classic donor-acceptor (D-A) structure, the molecule's symmetric D-π-D (Donor-π-Donor) nature allows for a redistribution of electron density upon photoexcitation. This can induce an excited state with a significant intramolecular charge transfer (ICT) character. science.gov In such states, the molecule becomes more polarized than in its ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. researchgate.net Conversely, in non-polar solvents, this stabilization is less pronounced.

The degree of this solvatochromic shift can be analyzed using various solvent polarity scales to understand the nature of the solute-solvent interactions. mdpi.com Studies on structurally similar compounds show that both non-specific interactions (dipolarity and polarizability) and specific interactions (like hydrogen bonding) can play a role. mdpi.com For instance, in related D-π-A pyridinium (B92312) dyes, a large bathochromic shift in halogenated solvents was attributed to stronger ICT characteristics in those specific environments. researchgate.net

Table 1: Factors Influencing Solvatochromism

| Factor | Description | Expected Effect on this compound |

|---|---|---|

| Solvent Polarity | The dielectric constant and dipole moment of the solvent. | Increased polarity is expected to stabilize the ICT excited state, causing a red-shift in emission. |

| Intramolecular Charge Transfer (ICT) | Redistribution of electron density upon excitation. | The symmetric structure allows for charge redistribution from the end groups towards the central naphthalene core, or vice-versa, in the excited state. science.gov |

| Specific Solvent Interactions | Hydrogen bonding or other specific chemical interactions. | Can lead to anomalous spectral shifts not predicted by general polarity scales alone. researchgate.net |

Aggregation-Induced Emission (AIE) Mechanisms and Molecular Packing Influence

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are weakly or non-emissive in solution become highly luminescent upon forming aggregates or in the solid state. nih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the Restriction of Intramolecular Motions (RIM) . researchgate.net In solution, the styryl groups of this compound can undergo free rotation and vibration, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In an aggregated state, these intramolecular motions are physically hindered by neighboring molecules, which blocks the non-radiative decay channels and forces the excited state to relax by emitting photons, thereby "turning on" the fluorescence. researchgate.net

The efficiency of AIE is highly dependent on how the molecules pack together in the solid state. Different packing motifs, such as herringbone or slipped π-stacking (J-aggregation), can lead to enhanced solid-state emission by minimizing detrimental π-π interactions that often cause quenching. rsc.org For example, a related distyrylbenzene (B1252955) derivative, 1,4-bis(4-methylstyryl)benzene (4MSB), achieves a high hole mobility in thin films due to densely packed grains with a high degree of molecular order. rsc.org Another related naphthalene derivative, β-CNDSB, exhibits strong AIE with a high photoluminescence quantum yield (PLQY) of 70% in its crystalline form, attributed to a planar molecular structure and a J-aggregated packing mode. rsc.org This type of packing can reduce fluorescence quenching and lead to higher luminescence quantum yields. rsc.org

Table 2: Influence of Molecular Packing on AIE Properties of Related Compounds

| Compound | Packing Type/Characteristic | Observed Property | Reference |

|---|---|---|---|

| 1,4-bis(4-methylstyryl)benzene (4MSB) | Densely packed submicron-sized grains | High hole mobility (0.13 cm² V⁻¹ s⁻¹) | rsc.org |

| β-CNDSB | Herringbone stacked 2D lamellar crystals | AIE behavior, crystal PLQY of 70% | rsc.org |

| 2,6-DPA | Tight herringbone stacking, multiple C–H⋯π interactions | High single crystal mobility, PLQY of 41.2% | rsc.org |

| TBU-DNA | Slipped herringbone packing | High single crystal mobility, enhanced solid-state emission (PLQY = 74.9%) | rsc.org |

Energy Transfer Processes Involving this compound

Energy transfer is a critical process where an excited "donor" molecule transfers its energy to an "acceptor" molecule. This compound and its structural isomers are well-known for their role in such processes, particularly as wavelength shifters in liquid scintillators. researchgate.netub.edunrc.gov

In liquid scintillation counting, a cocktail is used to convert the kinetic energy of nuclear radiation into detectable light pulses. This process occurs via a cascade of energy transfers. researchgate.net A very common structural isomer, 1,4-bis(2-methylstyryl)-benzene (often referred to as bis-MSB), serves as a model for this function. nrc.gov

The typical energy transfer mechanism is as follows:

Primary Excitation : Ionizing radiation from a radioactive sample interacts primarily with the bulk solvent (e.g., Di-isopropylnaphthalene or Linear Alkyl Benzene), which is present in the highest concentration. researchgate.netnrc.gov This interaction promotes the solvent molecules to an excited state.

Solvent-to-Fluor Transfer : The excited solvent molecules transfer their energy, typically through non-radiative processes, to a primary fluor (e.g., 2,5-diphenyloxazole (B146863) or PPO). researchgate.netnrc.gov This fluor is chosen for its high efficiency in accepting energy from the solvent.

Wavelength Shifting : The primary fluor emits photons in the UV or near-UV range (e.g., PPO emits around 357 nm). nrc.gov This emission wavelength is often not optimal for detection by standard photomultiplier tubes (PMTs). A secondary fluor, or wavelength shifter, like this compound, is added to the cocktail. nrc.gov Its role is to absorb the photons emitted by the primary fluor and re-emit them at a longer wavelength (e.g., in the blue region of the spectrum), which better matches the sensitivity profile of the PMT. ub.edunrc.gov This process, occurring between the fluors, is an example of Förster Resonance Energy Transfer (FRET). nih.gov

This multi-step energy transfer ensures that the initial high-energy event is efficiently converted into a light signal that can be reliably quantified.

Table 3: Components of a Typical Liquid Scintillator Cocktail and Their Roles in Energy Transfer

| Component | Example Compound(s) | Role in Energy Transfer | Reference |

|---|---|---|---|

| Primary Solvent | Di-isopropylnaphthalene (DIN), Linear Alkyl Benzene (B151609) (LAB), Toluene | Absorbs energy from ionizing radiation and becomes excited. | researchgate.netnrc.gov |

| Primary Fluor | 2,5-Diphenyloxazole (PPO), p-Terphenyl (pT) | Accepts energy from the solvent and fluoresces, typically in the UV range. | ub.edunrc.gov |

| Secondary Fluor (Wavelength Shifter) | 1,4-bis(2-methylstyryl)-benzene (bis-MSB) | Absorbs light from the primary fluor and re-emits it at a longer, more easily detectable wavelength. | researchgate.netub.edunrc.gov |

Supramolecular Chemistry and Crystal Engineering of 2,6 Bis 4 Methylstyryl Naphthalene

Principles of Molecular Self-Assembly in the Solid State

Molecular self-assembly in the solid state is the spontaneous organization of molecules into ordered, crystalline structures. This process is governed by the drive to achieve a thermodynamic minimum in the solid state, which is dictated by the intricate balance of intermolecular forces. For organic molecules like 2,6-Bis(4-methylstyryl)naphthalene, the final solid-state architecture is a result of the interplay between the molecule's intrinsic properties—shape, size, and electronic distribution—and the external conditions of crystallization.

Role of Non-Covalent Interactions in Crystal Packing

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules in the solid state. While individually weak, the cumulative effect of these interactions dictates the final crystal packing arrangement. For aromatic compounds, these interactions are numerous and varied.

A study on a novel 2,6-distyrylnaphthalene derivative, ASDSN, highlights the importance of understanding its structural and electronic properties, which are foundational to its solid-state behavior researchgate.net. The crystal structures of other 2,6-disubstituted naphthalenes, such as 2,6-naphthalenedicarboxylic acid (NDA) and dimethyl 2,6-naphthalenedicarboxylate (NDC), reveal how different functional groups direct the packing, with NDA forming hydrogen-bonded chains and NDC forming layers nih.gov.

In the case of this compound, classical hydrogen bonding is absent due to the lack of strong hydrogen bond donors and acceptors. However, in derivatives of distyrylnaphthalene that incorporate functional groups capable of hydrogen bonding, such as hydroxyl or amide groups, these interactions would play a dominant role in the crystal packing. For instance, in the crystal structure of 2,6-naphthalenedicarboxylic acid, hydrogen bonds lead to the formation of loosely packed chains nih.gov.

π-stacking interactions are a crucial stabilizing force in the crystal packing of aromatic molecules. These interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic rings. The extended π-system of this compound, encompassing the naphthalene (B1677914) core and the two styryl arms, provides a large surface area for such interactions.

The geometry of π-stacking can vary, with common motifs being face-to-face and offset (or slipped-stack). The degree of overlap and the distance between the aromatic planes are key parameters that determine the strength of the interaction. In many substituted naphthalenes and related polycyclic aromatic hydrocarbons, offset stacking is prevalent as it minimizes electrostatic repulsion. The crystal structure of 2,6-dimethylnaphthalene (B47086), for example, exhibits a herringbone stacking pattern nih.gov. For this compound, it is anticipated that the naphthalene cores of adjacent molecules would engage in π-stacking, significantly influencing the electronic properties of the resulting crystal.

Table 1: Representative π-Stacking Parameters in Aromatic Systems

| Interaction Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) |

| Naphthalene-Naphthalene | 3.3 - 3.6 | 3.5 - 4.5 |

| Benzene-Benzene | 3.4 - 3.8 | 3.6 - 5.0 |

| Styrene-Styrene | 3.5 - 4.0 | 3.8 - 5.5 |

Note: These are typical ranges and the actual values for this compound would require experimental determination.

C-H...π interactions are another significant type of weak non-covalent force where a C-H bond acts as a weak hydrogen bond donor to the electron-rich π-system of an aromatic ring. In the crystal structure of this compound, numerous C-H bonds from the vinyl groups, the naphthalene core, and the methyl-substituted phenyl rings can participate in these interactions with neighboring aromatic moieties.

Table 2: Typical Geometries of C-H...π Interactions

| C-H Donor | π-System Acceptor | H...Centroid Distance (Å) | C-H...Centroid Angle (°) |

| Aromatic C-H | Naphthalene | 2.5 - 3.0 | 120 - 160 |

| Aromatic C-H | Phenyl | 2.6 - 3.1 | 120 - 160 |

| Vinylic C-H | Naphthalene/Phenyl | 2.7 - 3.2 | 110 - 150 |

| Methyl C-H | Naphthalene/Phenyl | 2.8 - 3.5 | 100 - 140 |

Note: The specific values for the title compound are not available and would depend on the precise crystal packing.

Polymorphism and Crystallization Control for Tailored Solid-State Structures

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit significantly different physical properties, such as melting point, solubility, and optical characteristics. The existence of polymorphism in this compound is highly probable due to the conformational flexibility of the styryl groups relative to the naphthalene core.

Control over the crystallization process is paramount in obtaining a desired polymorph. Factors such as the choice of solvent, temperature, cooling rate, and the presence of additives can influence which polymorphic form is obtained. For π-conjugated materials, controlling the polymorphic outcome is crucial as the solid-state packing directly impacts the electronic coupling between molecules and, consequently, the material's performance in electronic devices. Studies on the polymorphism of 2,6-dimethoxybenzoic acid have shown that different polymorphs can be selectively crystallized by using specific additives mdpi.com.

Design of Co-crystals and Host-Guest Systems Incorporating this compound

Crystal engineering allows for the rational design of multi-component crystals, such as co-crystals and host-guest systems, to tailor material properties. A co-crystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions.

Given its extended π-surface, this compound could be an excellent candidate for forming co-crystals with electron-deficient molecules (π-acceptors) through donor-acceptor π-stacking interactions. This approach could be used to modulate the optical and electronic properties of the resulting material. The design of such systems relies on the principles of supramolecular synthons, which are robust and predictable non-covalent interactions.

Furthermore, the molecular structure of this compound, with its potential for forming specific packing arrangements, could lead to the creation of porous host frameworks capable of including small guest molecules. The size and shape of the potential voids within the crystal lattice would determine the selectivity for guest inclusion. While no specific host-guest systems involving the title compound have been reported, the broader field of naphthalene-based host-guest chemistry is well-established, with macrocyclic and cage-like structures capable of encapsulating a variety of guest molecules.

Relationship between Molecular Conformation, Crystal Structure, and Solid-State Optical Phenomena

The solid-state optical properties of organic chromophores like this compound are intrinsically linked to their molecular conformation and the collective arrangement of molecules within the crystal lattice. Unlike in dilute solutions where molecules are isolated, in the solid state, intermolecular interactions such as π-π stacking and C-H···π interactions play a dominant role in dictating the ultimate photophysical behavior. These interactions can lead to phenomena such as aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE), where the fluorescence is either diminished or enhanced upon aggregation.

The molecular conformation of this compound, specifically the planarity of the naphthalene core and the styryl arms, is a critical determinant of its electronic conjugation and, consequently, its absorption and emission characteristics. Torsional angles between the naphthalene core and the vinyl groups, as well as between the vinyl groups and the terminal methyl-substituted phenyl rings, can significantly impact the extent of the π-conjugated system. A more planar conformation generally leads to a more extended π-system, resulting in red-shifted absorption and emission spectra.

The crystal packing motif further modulates these properties. For instance, in many aromatic compounds, a herringbone packing arrangement is observed, where adjacent molecules are oriented in a head-to-tail fashion. This arrangement can minimize strong π-π overlap between chromophores, thus preserving the emissive properties of the individual molecules and often leading to high solid-state fluorescence quantum yields. Conversely, a co-facial or slipped-stack arrangement, where the aromatic planes are parallel, can promote strong electronic coupling between adjacent molecules. This can lead to the formation of non-emissive or weakly emissive excimers or exciplexes, resulting in quenched or red-shifted, broadened emission in the solid state compared to the solution phase.

For distyrylnaphthalene derivatives, the presence of substituents can sterically influence both the molecular conformation and the preferred crystal packing. The methyl groups in the 4-position of the styryl moieties in this compound are likely to influence the intermolecular interactions and packing, potentially hindering close co-facial stacking and favoring a more emissive solid-state structure.

To illustrate the profound effect of crystal packing on optical properties, we can consider analogous systems. For instance, studies on different polymorphs of a single organic compound have demonstrated that variations in molecular packing can lead to dramatically different emission colors and quantum yields, a phenomenon known as polymorphism-dependent emission.

While specific experimental data for this compound is not available, a hypothetical comparison of its potential crystal packing motifs and their expected impact on fluorescence is presented in the table below.

| Packing Motif | Intermolecular Interactions | Expected Impact on Solid-State Fluorescence |

| Herringbone | Minimized π-π stacking, dominated by C-H···π interactions | High quantum yield, emission similar to solution phase |

| Co-facial π-stacking | Strong π-π overlap | Quenched or red-shifted, broad excimer-like emission |

| Slipped π-stacking | Moderate π-π overlap | Intermediate quantum yield, potentially red-shifted emission |

Integration into Advanced Materials: Design Principles and Mechanistic Considerations

Molecular Design Principles for Organic Electronic Materials

The design of organic electronic materials hinges on the precise control of molecular structure to achieve desired electronic and optical properties. For 2,6-Bis(4-methylstyryl)naphthalene, its utility in this field is primarily dictated by its function as a chromophore and its charge transport characteristics.

This compound is a promising emissive chromophore for Organic Light-Emitting Diodes (OLEDs), particularly for blue light emission. Its molecular structure, featuring a naphthalene (B1677914) core extended with styryl groups, is conducive to high fluorescence quantum yields. Novel blue photoluminescent poly(2,6-naphthalene) derivatives have been synthesized that exhibit intense purplish-blue photoluminescence in solution with high fluorescence quantum yields, ranging from 0.83 to 0.96. researchgate.net

The performance of OLEDs can be significantly influenced by the molecular arrangement in the solid state. For instance, in distyrylbenzene (B1252955) derivatives, which are structurally analogous to this compound, the molecular morphology plays a crucial role in their amplified spontaneous emission (ASE) characteristics. Specifically, 1,4-bis(4-methylstyryl)benzene (B1337049) (BSB-Me) has demonstrated utility as a single-crystal hole-transporting layer (HTL) in OLEDs, leading to enhanced device performance. researchgate.net The use of such single-crystal HTLs can improve charge transport and light out-coupling efficiency. researchgate.net

The following table summarizes the performance of OLEDs using a related distyrylbenzene derivative as a hole-transporting layer, illustrating the potential of this class of materials.

| Device Configuration | Maximum Luminance (cd/m²) | Peak External Quantum Efficiency (EQE) (%) |

| BSB-Me Single-Crystal HTL OLED | 50,170 | 8.78 |

Data for 1,4-bis(4-Methylstyryl)benzene (BSB-Me) based OLEDs. researchgate.net

Efficient charge transport is critical for the performance of organic electronic devices. In organic semiconductors, both electron and hole transport must be considered. For naphthalene and its derivatives, hole transport is often a key characteristic. Theoretical and experimental studies on naphthalene crystals have revealed band-like hole transport, with mobility being dependent on temperature. aps.org First-principles calculations have been employed to determine the phonon-limited hole mobility in naphthalene crystals, showing good agreement with experimental data. aps.org

The table below presents charge carrier mobilities for related organic semiconductors.

| Compound | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Naphthalene (calculated) | ~1.5 at 300K | - |

| 2,6-Diphenylanthracene (B1340685) (DPA) | 1.99 | 0.33 |

| 2,6-Di(2-naphthyl)anthracene (dNaAnt) | 0.73 | 1.11 |

Mobility values are for single-crystal devices. aps.orgacs.org

Applications in Nonlinear Optical (NLO) Materials: Mechanistic Basis

The symmetric, conjugated structure of this compound makes it a strong candidate for applications in nonlinear optics (NLO). These applications are based on the material's ability to alter the properties of light, a phenomenon that is highly dependent on molecular structure.

The NLO response of a material is fundamentally linked to the molecular hyperpolarizability (β) of its constituent molecules. For second-order NLO effects, a large first hyperpolarizability is required. This is often achieved in molecules with a significant change in dipole moment upon excitation. Donor-acceptor substituted derivatives of naphthalene have been shown to possess large first static hyperpolarizabilities. ipme.ru The introduction of electron-donating and electron-accepting groups across a π-conjugated system enhances intramolecular charge transfer, a key factor for a large NLO response. ipme.ru

For this compound, the methyl groups on the styryl moieties act as weak electron donors, and the naphthalene core can act as the π-bridge. While it lacks strong acceptor groups, its extended and symmetric conjugation contributes to its NLO properties. Styryl dyes, in general, have demonstrated some of the largest second-order nonlinear hyperpolarizabilities measured. core.ac.uk Theoretical studies have shown that for octupolar molecules, such as those based on a 1,3,5-tris(styryl)benzene core, large first hyperpolarizabilities can be achieved. acs.org

Two-photon absorption (TPA) is a third-order NLO process with applications in 3D microfabrication, data storage, and biological imaging. The TPA cross-section (σ₂) is a measure of a molecule's TPA efficiency. A key design principle for efficient TPA chromophores is the creation of molecules with a symmetric charge redistribution upon excitation. Bis(styryl)benzene derivatives with donor-π-donor (D-π-D) or similar symmetric motifs have been shown to exhibit exceptionally large TPA cross-sections. researchgate.net

This compound fits this D-π-D design, with the methyl-substituted styryl groups acting as donors and the naphthalene as the π-system. The symmetric nature of the molecule is expected to lead to a significant TPA cross-section. The branching of chromophores can also enhance TPA properties. For instance, styrylpyrimidine derivatives with multiple branches show an enhancement of their TPA response. rsc.org While specific TPA cross-section data for this compound is not widely reported, related compounds have shown promising values. For example, a two-dimensional molecule with a bipyrimidine core and styryl arms exhibited a TPA cross-section of 1352 GM. rsc.org

The table below shows TPA cross-sections for some related compounds.

| Compound | Peak TPA Cross-Section (GM) | Wavelength (nm) |

| Bis-donor diphenylpolyene derivative | 1420 | ~700 |

| Porphyrin dimer | 6 x 10³ | Not specified |

Strategies for Polymer Integration and Fabrication

The incorporation of active organic molecules like this compound into polymer matrices is a common strategy to create robust, processable materials for various applications. This can be achieved through several methods, including doping, covalent incorporation into the polymer backbone or as a side chain, and the formation of polymer inclusion membranes.

One approach involves physically embedding the molecule into a polymer film. For instance, a scintillator system was developed by immobilizing 4-bis(methylstyryl)benzene, a similar compound, within a plasticized polystyrene matrix. researchgate.net This method relies on the compatibility of the small molecule with the host polymer to prevent phase separation and ensure a uniform dispersion.

Another strategy is the synthesis of polymers that incorporate the naphthalene moiety directly into their structure. For example, novel polyimides have been synthesized from a monomer containing a 2,6-disubstituted naphthalene core, specifically 2,6-bis(m-aminophenoxy)benzoyl naphthalene. cetjournal.it These polyimides were prepared through a two-step process involving the formation of a poly(amic acid) followed by thermal imidization to yield robust films. cetjournal.it While this example does not use this compound directly, it demonstrates a viable synthetic route for creating polymers with a 2,6-naphthalene linkage, which could be adapted for the target molecule.

Furthermore, living anionic polymerization techniques offer precise control over polymer architecture and have been used to polymerize monomers like 4-halostyrenes, which are structurally related to the styryl portion of the target compound. acs.org Such methods could potentially be used to create well-defined block copolymers where one of the blocks contains the this compound unit, allowing for the self-assembly of nanostructured materials with tailored optical and electronic properties.

Use as a Monomer in Polymerization Methodologies

The bifunctional nature of 2,6-distyrylnaphthalene derivatives enables their use as monomers in the synthesis of conjugated polymers. A key strategy involves incorporating the 2,6-distyrylnaphthalene (DSN) chromophore into the main chain of a polymer, leading to materials with strong fluorescence and high sensitivity to external stimuli.